molecular formula C27H32O6 B588046 O1-(Dimethoxytrityl)triethylene glycol CAS No. 146669-11-6

O1-(Dimethoxytrityl)triethylene glycol

Cat. No.: B588046
CAS No.: 146669-11-6
M. Wt: 452.547
InChI Key: QUZOXUWFELICHB-UHFFFAOYSA-N
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Description

O1-(Dimethoxytrityl)triethylene glycol is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple ether linkages and aromatic groups, making it a versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O1-(Dimethoxytrityl)triethylene glycol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of bis(4-methoxyphenyl)phenylmethanol with ethylene oxide under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of ether linkages.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, is also common to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

O1-(Dimethoxytrityl)triethylene glycol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The aromatic groups in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various alcohols.

Scientific Research Applications

O1-(Dimethoxytrityl)triethylene glycol has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex ether linkages.

    Biology: The compound can be used in the study of biological systems, especially in understanding the interactions of aromatic compounds with biological molecules.

    Medicine: Research into its potential therapeutic applications, such as drug delivery systems, is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which O1-(Dimethoxytrityl)triethylene glycol exerts its effects involves interactions with various molecular targets. The aromatic groups in the compound can engage in π-π interactions with other aromatic systems, while the ether linkages provide flexibility and solubility in different solvents. These properties make it a valuable tool in both chemical and biological research.

Comparison with Similar Compounds

Similar Compounds

    Ethanol, 2-[2-(2-methoxyethoxy)ethoxy]-: This compound has a similar structure but lacks the bis(4-methoxyphenyl)phenylmethoxy groups.

    Triethylene glycol monomethyl ether: Another related compound with similar ether linkages but different aromatic groups.

Uniqueness

O1-(Dimethoxytrityl)triethylene glycol stands out due to its unique combination of aromatic and ether functionalities. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

IUPAC Name

2-[2-[2-[bis(4-methoxyphenyl)-phenylmethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32O6/c1-29-25-12-8-23(9-13-25)27(22-6-4-3-5-7-22,24-10-14-26(30-2)15-11-24)33-21-20-32-19-18-31-17-16-28/h3-15,28H,16-21H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUZOXUWFELICHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50723712
Record name 2-(2-{2-[Bis(4-methoxyphenyl)(phenyl)methoxy]ethoxy}ethoxy)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50723712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146669-11-6
Record name 2-(2-{2-[Bis(4-methoxyphenyl)(phenyl)methoxy]ethoxy}ethoxy)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50723712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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